Cas no 2167072-48-0 (methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate)

methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate
- EN300-1456143
- 2167072-48-0
-
- Inchi: 1S/C9H11ClN2O2S/c1-14-8(13)6-3-11-2-5(6)7-4-12-9(10)15-7/h4-6,11H,2-3H2,1H3
- InChI Key: WOXRFKFKYDLMJY-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C2CNCC2C(=O)OC)S1
Computed Properties
- Exact Mass: 246.0229765g/mol
- Monoisotopic Mass: 246.0229765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 79.5Ų
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456143-2500mg |
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate |
2167072-48-0 | 2500mg |
$1680.0 | 2023-09-29 | ||
Enamine | EN300-1456143-5000mg |
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate |
2167072-48-0 | 5000mg |
$2485.0 | 2023-09-29 | ||
Enamine | EN300-1456143-10000mg |
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate |
2167072-48-0 | 10000mg |
$3683.0 | 2023-09-29 | ||
Enamine | EN300-1456143-1.0g |
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate |
2167072-48-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1456143-250mg |
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate |
2167072-48-0 | 250mg |
$789.0 | 2023-09-29 | ||
Enamine | EN300-1456143-100mg |
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate |
2167072-48-0 | 100mg |
$755.0 | 2023-09-29 | ||
Enamine | EN300-1456143-500mg |
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate |
2167072-48-0 | 500mg |
$823.0 | 2023-09-29 | ||
Enamine | EN300-1456143-1000mg |
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate |
2167072-48-0 | 1000mg |
$857.0 | 2023-09-29 | ||
Enamine | EN300-1456143-50mg |
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate |
2167072-48-0 | 50mg |
$719.0 | 2023-09-29 |
methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate Related Literature
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate
Introduction to Methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate (CAS No. 2167072-48-0)
Methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate, a compound with the CAS number 2167072-48-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural integrity of this molecule, featuring a pyrrolidine core linked to a thiazole moiety, makes it a promising candidate for further investigation in drug discovery and development.
The methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate structure is characterized by its unique functional groups, which include a chloro-substituted thiazole ring and a carboxylate ester at the pyrrolidine position. These features contribute to its potential interactions with biological targets, making it an intriguing subject for medicinal chemists. The presence of the chloro group on the thiazole ring enhances its reactivity and allows for further derivatization, which can be crucial in optimizing its pharmacological properties.
In recent years, there has been a growing interest in thiazole-based compounds due to their wide range of biological activities. Thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The compound methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate is no exception and has shown promise in preclinical studies as a potential lead for the development of new therapeutic agents.
The pyrrolidine moiety in this compound is another key feature that contributes to its biological relevance. Pyrrolidine derivatives are known for their role in various pharmacological processes, including neurotransmitter receptor interactions and enzyme inhibition. The combination of the pyrrolidine and thiazole rings in methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate creates a scaffold that can interact with multiple biological targets, making it a versatile molecule for drug design.
Recent research has highlighted the importance of heterocyclic compounds in the development of new drugs. Studies have demonstrated that molecules containing nitrogen-containing heterocycles can exhibit enhanced binding affinity and selectivity towards biological targets. The structural features of methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate, with its nitrogen-rich heterocyclic system, align well with these findings and suggest its potential as a pharmacophore.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired framework efficiently. The synthesis route also emphasizes the importance of protecting group strategies to prevent unwanted side reactions.
In terms of pharmacological evaluation, methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate has been tested in various in vitro assays to assess its biological activity. Initial studies have shown promising results in inhibiting specific enzymes associated with inflammatory pathways. Additionally, preliminary cell-based assays suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
The potential therapeutic applications of this compound are broad and span multiple disease areas. Its ability to modulate biological pathways makes it a candidate for treating conditions such as cancer, inflammation-related diseases, and infectious disorders. Further research is needed to fully elucidate its mechanism of action and to identify any potential adverse effects.
The development of new drugs often involves rigorous testing to ensure safety and efficacy before they can be approved for clinical use. For compounds like methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate, this process includes extensive preclinical studies followed by human clinical trials. These studies are designed to gather comprehensive data on the compound's pharmacokinetics, pharmacodynamics, and safety profile.
The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate. Molecular modeling techniques have been used to predict how this compound might interact with biological targets at the atomic level. These predictions provide valuable insights into its potential efficacy and help guide further experimental investigations.
The role of academic research institutions and pharmaceutical companies in advancing drug development cannot be overstated. Collaborative efforts between these entities have led to significant breakthroughs in understanding the structure-function relationships of complex molecules like methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate. Such collaborations facilitate the translation of basic research findings into tangible therapeutic solutions.
The future prospects for this compound are promising given its unique structural features and preliminary biological activity. Continued research is essential to fully explore its potential applications and to address any challenges associated with its development into a commercial drug. As our understanding of biological systems evolves, so too will our ability to design molecules that effectively target specific diseases.
2167072-48-0 (methyl 4-(2-chloro-1,3-thiazol-5-yl)pyrrolidine-3-carboxylate) Related Products
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)


